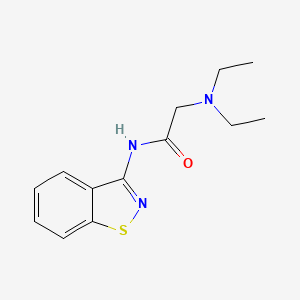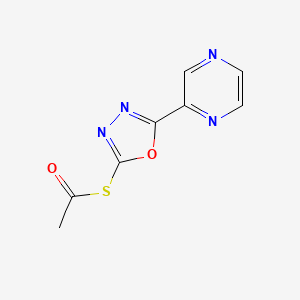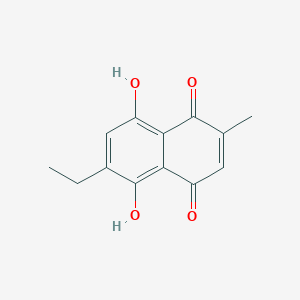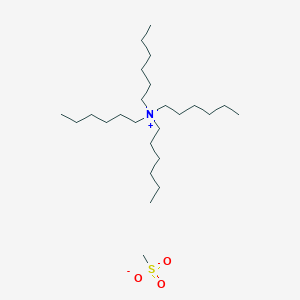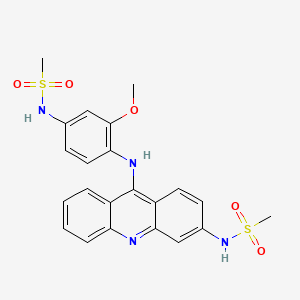
N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methoxy group, an acridine moiety, and a methanesulfonamide group, making it a subject of interest in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acridine Moiety: The acridine core can be synthesized through cyclization reactions involving aromatic amines and aldehydes under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Methanesulfonamide Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonamide groups, often using reagents like sodium methoxide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or amines in aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety, which exhibits strong fluorescence.
Medicine: Explored for its potential as an anticancer agent, given the acridine core’s known interactions with DNA.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide involves its interaction with molecular targets such as DNA and proteins. The acridine moiety intercalates into DNA, disrupting replication and transcription processes, which can lead to cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Methoxy-4-((3-(methylamino)-9-acridinyl)amino)phenyl)methanesulfonamide
- N-(3-Methoxy-4-((3-(methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide
Uniqueness
N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and methanesulfonamide groups enhances its solubility and potential for chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
97869-50-6 |
|---|---|
Formule moléculaire |
C22H22N4O5S2 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
N-[4-[[3-(methanesulfonamido)acridin-9-yl]amino]-3-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C22H22N4O5S2/c1-31-21-13-15(26-33(3,29)30)9-11-19(21)24-22-16-6-4-5-7-18(16)23-20-12-14(8-10-17(20)22)25-32(2,27)28/h4-13,25-26H,1-3H3,(H,23,24) |
Clé InChI |
IASYDGLWRGAEQA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)

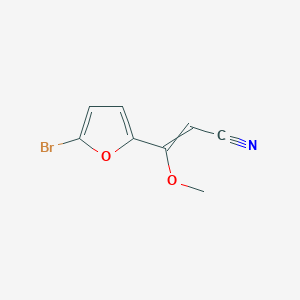
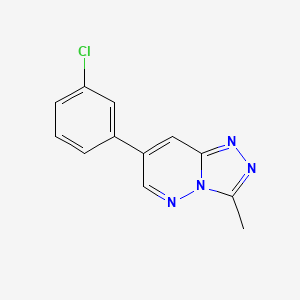


![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
